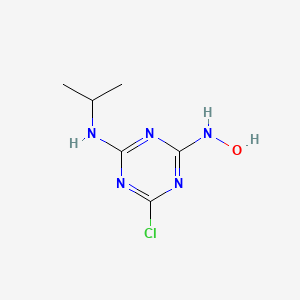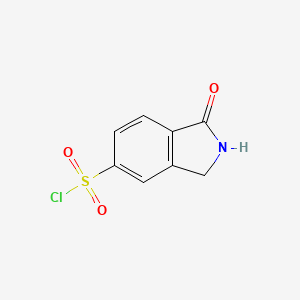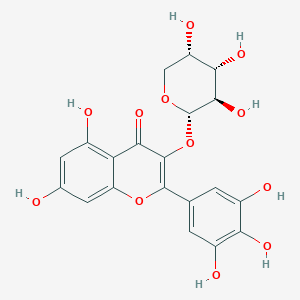
Myricetin 3-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myricetin 3-arabinoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of myricetin, a flavonol known for its antioxidant properties. This compound is characterized by the presence of an arabinose sugar moiety attached to the myricetin molecule. This compound is known for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myricetin 3-arabinoside typically involves the glycosylation of myricetin with arabinose. One common method is the use of glycosyl donors such as arabinose trichloroacetimidate in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from plant sources or through biotechnological methods. Extraction involves isolating the compound from plant materials using solvents such as methanol or ethanol. Biotechnological methods involve the use of genetically engineered microorganisms to produce the compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
Myricetin 3-arabinoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the myricetin moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonol structure can be reduced to form dihydroflavonols.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acylated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and cardioprotective properties.
Industry: Used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of myricetin 3-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
Comparison with Similar Compounds
Myricetin 3-arabinoside is similar to other flavonoid glycosides such as:
Quercetin 3-arabinoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Kaempferol 3-arabinoside: Known for its anticancer and cardioprotective effects.
Myricetin 3-rhamnoside: A closely related compound with similar biological activities but different sugar moiety.
This compound is unique due to its specific sugar moiety and the resulting differences in solubility, bioavailability, and biological activity compared to other flavonoid glycosides.
Properties
CAS No. |
132679-85-7 |
|---|---|
Molecular Formula |
C20H18O12 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15-,17+,20-/m0/s1 |
InChI Key |
SBEOEJNITMVWLK-KJCLSZHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
melting_point |
203 - 205 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


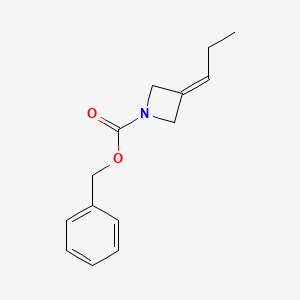
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
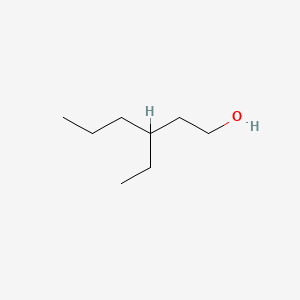
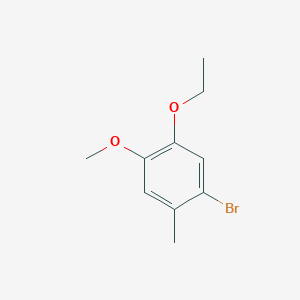

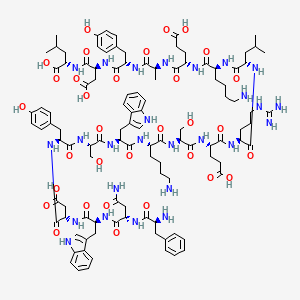
![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
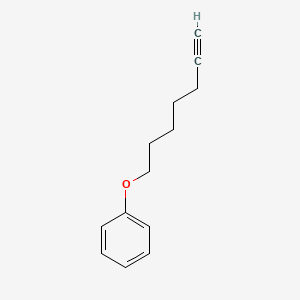

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)
![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)
